molecular formula C13H11F3N2S B15051083 N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline CAS No. 853355-97-2

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline

Cat. No.: B15051083
CAS No.: 853355-97-2
M. Wt: 284.30 g/mol
InChI Key: MDUPORPSSBHOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline typically involves the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-chloroaniline
  • N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-bromoaniline
  • N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-fluoroaniline

Uniqueness

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Properties

CAS No.

853355-97-2

Molecular Formula

C13H11F3N2S

Molecular Weight

284.30 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]ethanimine

InChI

InChI=1S/C13H11F3N2S/c1-8-7-19-12(17-8)9(2)18-11-6-4-3-5-10(11)13(14,15)16/h3-7H,1-2H3

InChI Key

MDUPORPSSBHOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.